1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol
Description
Properties
IUPAC Name |
1-(5-bromo-2-methoxypyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSIIKZMHFFCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-methoxypyridine Core
The 5-bromo-2-methoxypyridine intermediate is a critical precursor. Its synthesis is well documented and can be summarized as follows:
- The method from 2,5-dibromopyridine involves refluxing with sodium hydroxide in methanol to substitute one bromine with a methoxy group, yielding 5-bromo-2-methoxypyridine in excellent yield (98%).
- The catalytic borylation approach generates a boronic ester intermediate useful for subsequent cross-coupling reactions.
- The multi-step synthesis from pyridinecarboxylic acid derivatives avoids isomer formation and provides high purity 5-bromo-2-methylpyridine, a close analog to the methoxy derivative.
Summary Table of Preparation Methods for 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 1-(5-Bromo-2-methoxypyridin-4-yl)-acetaldehyde or 1-(5-Bromo-2-methoxypyridin-4-yl)-acetic acid.
Reduction: 1-(5-Bromo-2-methoxypyridin-4-yl)-ethane.
Substitution: 1-(5-Azido-2-methoxypyridin-4-yl)-ethanol or 1-(5-Cyano-2-methoxypyridin-4-yl)-ethanol.
Scientific Research Applications
1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol with structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and research relevance:
Key Observations:
Substituent Effects on Reactivity: Halogens: Bromine’s bulkiness and polarizability (vs. chlorine/fluorine) may slow nucleophilic substitution but enhance π-stacking in molecular interactions . Hydroxyl vs. Ketone vs. Alcohol: Ketones (e.g., 1-(5-Bromo-2-chloropyridin-4-yl)ethanone) are more electrophilic, enabling condensations or Grignard reactions, whereas alcohols (e.g., target compound) participate in esterifications or oxidations .
Physicochemical Properties: Solubility: Methanol/ethanol side chains improve aqueous solubility compared to ketone or halogen-only analogs. For example, (5-Bromo-2-methoxypyridin-4-yl)methanol is readily soluble in DMSO at 10 mM . Stability: Methanol derivatives require storage at -20°C to prevent degradation, whereas ketones may degrade under basic or oxidizing conditions .
Research Relevance :
- Pyridine-based alcohols (e.g., target compound) are valuable intermediates in drug synthesis, particularly for introducing chiral centers .
- Chloro- and fluoro-substituted analogs are often explored in agrochemicals due to enhanced metabolic stability .
Notes
- Data Limitations: Direct pharmacological or toxicological data for this compound are scarce; properties are inferred from structural analogs.
- Synthetic Potential: The ethanol moiety offers a handle for further functionalization (e.g., phosphorylation, glycosylation) compared to shorter-chain alcohols or ketones.
Biological Activity
1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Compound Overview
This compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethanol group at the 4-position of the pyridine ring. Its unique structure may contribute to its biological properties, making it a candidate for further medicinal applications.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material, 2-methoxypyridine, is treated with brominating agents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Ethanol Group Introduction : The resulting brominated intermediate is reacted with ethylene oxide or an alcohol under basic conditions to add the ethanol group.
These methods can be optimized for large-scale production in industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For example, studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, suggesting that this compound might share similar mechanisms of action.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : There is evidence that this compound can trigger apoptosis in malignant cells, potentially through pathways involving caspases and other apoptotic factors.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate their activity, leading to various physiological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. What are the standard methods for synthesizing 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via organometallic or nucleophilic addition reactions. For example:
- Grignard Reaction : React 5-bromo-2-methoxypyridine-4-carbaldehyde with methylmagnesium bromide in anhydrous THF at low temperatures (−78°C), followed by quenching with aqueous NH4Cl. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .
- Reduction of Ketone Precursors : Reduce 1-(5-bromo-2-methoxypyridin-4-yl)ethanone using sodium borohydride (NaBH4) in ethanol under reflux. Monitor reaction progress via TLC (ethyl acetate:hexane = 1:3) .
Optimization Tips : - Use inert atmospheres (argon/nitrogen) to prevent oxidation.
- Adjust solvent polarity to improve yield (e.g., THF for Grignard, ethanol for reductions).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should appear at m/z 218.05 (calculated using isotopic patterns for bromine) .
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: Contradictions often arise from twinning, disorder, or poor data resolution. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation to improve data quality (e.g., λ = 0.7–1.0 Å).
- Refinement Software : Employ SHELXL’s TWIN/BASF commands for twinned crystals or JANA2006 for modulated structures .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example : In a 2019 study, slow evaporation in ethanol yielded untwinned crystals suitable for SHELXL refinement, resolving positional ambiguities in the pyridine ring .
Q. What experimental designs are recommended for studying the compound’s bioactivity against neuroinflammatory targets?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target Selection : Prioritize enzymes like kynurenine 3-monooxygenase (KMO), which are linked to neuroinflammation .
- In Vitro Testing : Incubate the compound (0.1–10 µM) with recombinant KMO and measure NADPH consumption spectrophotometrically (λ = 340 nm).
- Comparative Studies : Use analogs (e.g., 5-fluoro or 5-chloro derivatives) to assess bromine’s role in binding affinity .
- Cell-Based Models : Test permeability using BBB-mimicking assays (e.g., co-cultures of endothelial cells and astrocytes) .
Q. How can computational methods enhance the understanding of this compound’s reactivity in synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis : Use databases like Reaxys to identify feasible routes (e.g., Suzuki-Miyaura coupling for pyridine functionalization) .
- DFT Calculations : Optimize transition states for nucleophilic additions at the pyridine C4 position using Gaussian09 (B3LYP/6-31G* basis set) .
- Machine Learning : Train models on Pistachio/BKMS_METABOLIC datasets to predict regioselectivity in bromine substitution reactions .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for slow evaporation .
- Temperature Gradients : Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C.
- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF4]) to reduce nucleation rates .
Q. Table 1: Comparative Bioactivity of Pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | KMO | 2.1 | |
| 5-Fluoro Analog | KMO | 5.8 | |
| 5-Chloro Analog | KMO | 4.3 |
Q. Table 2: Optimal Crystallization Conditions
| Solvent System | Temperature (°C) | Crystal Quality (CCDC) |
|---|---|---|
| Ethanol/Water (9:1) | 25 | Untwinned (CSD-XXXXXX) |
| DMF | 4 | Twinned (CSD-YYYYYY) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
